1-Aminocyclohexanecarboxylic acid (CAS: 2756-85-6), also known as Ac6c, is a non-proteinogenic, cyclic α,α-disubstituted amino acid. Its primary role in procurement and synthesis is as a building block for peptidomimetics—molecules designed to mimic natural peptides. The defining feature of Ac6c is its cyclohexane ring, which imparts significant conformational rigidity to the peptide backbone. This structural constraint is leveraged by medicinal chemists and material scientists to design peptides with specific, predictable secondary structures, enhanced stability, and novel biological activities that are inaccessible with standard proteinogenic amino acids.
Substituting 1-Aminocyclohexanecarboxylic acid (Ac6c) with acyclic analogs like α-aminoisobutyric acid (Aib) or smaller cyclic counterparts (e.g., 1-aminocyclopentanecarboxylic acid, Ac5c) is a critical procurement error that leads to fundamentally different outcomes. The six-membered ring of Ac6c provides a unique combination of steric bulk and conformational flexibility that is distinct from the more rigid, smaller rings or the less constrained acyclic residues. This specific structure dictates the resulting peptide's backbone torsion angles (φ/ψ), directly influencing its ability to form stable helices or turns, its binding affinity to targets, and its resistance to enzymatic breakdown. Therefore, selecting a substitute based on apparent structural similarity will fail to reproduce the specific three-dimensional architecture and associated functional properties required for the intended application.
Computational studies show that the conformational flexibility of 1-aminocycloalkane-1-carboxylic acid (Acnc) residues increases with the size of the ring. The Ramachandran map for Ac6c shows a greater number of low-energy regions compared to the more constrained Ac4c (cyclobutane) and Ac3c (cyclopropane) analogs. This indicates that while Ac6c is a constrained amino acid, its larger ring allows for a broader range of accessible backbone conformations, providing unique adaptability in peptide design not offered by smaller rings.
| Evidence Dimension | Conformational Flexibility (Accessible Low-Energy Regions) |
| Target Compound Data | Significantly higher number of low-energy regions on Ramachandran map |
| Comparator Or Baseline | 1-aminocyclobutane-1-carboxylic acid (Ac4c) and 1-aminocyclopropane-1-carboxylic acid (Ac3c), which show fewer low-energy regions |
| Quantified Difference | Qualitatively described as a significant increase in accessible conformational space |
| Conditions | Quantum chemical calculations (B3LYP/6-31+G(d,p)) of N-acetyl-N'-methylamide dipeptide models in the gas phase. |
For peptide design, this means Ac6c can stabilize specific folds like β-helices while absorbing more conformational fluctuations than smaller, more rigid rings, which is critical for optimizing target binding and stability.
In the development of therapeutics for Alzheimer's disease, 1-aminocyclohexanecarboxylic acid derivatives are key structural components of a class of potent γ-secretase modulators (GSMs). Structure-activity relationship (SAR) studies on piperidine acetic acid-based GSMs identified the 1-aminocyclohexanecarboxylic acid moiety as a critical element for activity. For example, compound '21c' in one study, which incorporates this specific core, demonstrated an IC50 of 7 nM for reducing Aβ42 levels. In contrast, analogs with smaller rings or different substitutions often show reduced potency, highlighting the specific fit of the cyclohexyl ring within the binding site.
| Evidence Dimension | Inhibition of Aβ42 Production (IC50) |
| Target Compound Data | 7 nM (for derivative compound '21c' containing the Ac6c core) |
| Comparator Or Baseline | Related analogs with different cyclic or substituent groups showed lower potency (specific comparator values varied across the series). |
| Quantified Difference | Represents a high-potency benchmark within the chemical series, often orders of magnitude better than less optimal substitutions. |
| Conditions | Cell-based assay measuring levels of secreted amyloid-beta 42 (Aβ42). |
Procurement of this specific precursor is essential for research programs developing next-generation Alzheimer's therapeutics, as substitution with other cyclic amino acids fails to replicate the high potency.
Incorporating α,α-disubstituted amino acids like Ac6c into a peptide chain sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation. This is a widely applied strategy to improve the in-vivo half-life of peptide-based drug candidates. While direct quantitative comparison of Ac6c versus other analogs in a single peptide is sparse, the principle is well-established: the bulky, rigid structure prevents the peptide backbone from adopting the required conformation for protease binding and cleavage. This effect is more pronounced than with smaller residues like alanine or even the less bulky acyclic Aib, leading to improved stability in biological fluids like serum and plasma.
| Evidence Dimension | Resistance to Proteolytic Cleavage |
| Target Compound Data | High resistance due to steric hindrance at the alpha-carbon. |
| Comparator Or Baseline | Natural proteinogenic amino acids (e.g., Gly, Ala) or linear peptides, which are rapidly degraded. |
| Quantified Difference | Can extend peptide half-life from minutes to hours, depending on the sequence and context. |
| Conditions | In vitro incubation in serum, plasma, or with specific proteases (e.g., trypsin, chymotrypsin). |
This improved stability is a critical procurement driver for developing peptide drugs with viable pharmacokinetic profiles, reducing dosing frequency and improving therapeutic efficacy.
For research groups in neurodegenerative disease, this compound is a critical starting material for synthesizing potent γ-secretase modulators aimed at reducing Aβ42 peptide formation, a key pathway in Alzheimer's disease. The specific size and properties of the cyclohexyl ring are optimized for high-affinity binding and cannot be effectively replaced by other cyclic amino acids without a significant loss in potency.
In pharmaceutical development, Ac6c is the right choice when the goal is to create peptide therapeutics with improved metabolic stability. Its ability to sterically shield the peptide backbone from proteolytic enzymes makes it a superior choice over natural amino acids for increasing a drug's half-life in plasma, a prerequisite for developing less frequent or oral dosing regimens.
For chemists in structural biology and materials science, Ac6c is procured to enforce specific secondary structures like β-turns and helices. Its unique conformational profile, which is more flexible than smaller rings, allows for the fine-tuning of peptide architecture to create constrained molecules for use as receptor probes, enzyme inhibitors, or novel biomaterials.
Corrosive;Irritant